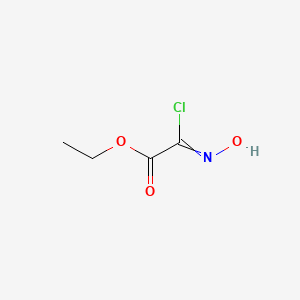
Ethyl 2-chloro-2-(hydroxyimino)acetate
概要
説明
Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3 It is an ester derivative of acetic acid, where the hydrogen atom in the hydroxyl group is replaced by a chloro(hydroxyimino) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl acetate with chlorinating agents and hydroxylamine derivatives. One common method includes the reaction of ethyl acetate with sodium nitrite and hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of acetic acid, chloro(hydroxyimino)-, ethyl ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro(hydroxyimino) group to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Synthetic Applications
Ethyl 2-chloro-2-(hydroxyimino)acetate is primarily employed in organic synthesis, particularly in the formation of isoxazole derivatives. The compound can generate ethoxycarbonyl formonitrile oxide in situ when treated with sodium bicarbonate, which subsequently reacts with dipolarophiles to yield ester-functionalized isoxazoles. These derivatives are significant due to their potential as histone deacetylase inhibitors, a class of compounds with anticancer properties .
Isoxazole Synthesis
The synthesis of isoxazole derivatives using this compound involves several steps:
- Formation of Ethoxycarbonyl Formonitrile Oxide : This intermediate is generated from this compound and sodium bicarbonate.
- Reaction with Dipolarophiles : The formed oxide reacts under microwave conditions to produce isoxazole derivatives in high yields. For example, specific isoxazole compounds exhibited significant inhibitory activity against various histone deacetylase isoforms, highlighting their potential as therapeutic agents .
Biological Applications
The biological significance of this compound is notable in the context of drug discovery and development.
Histone Deacetylase Inhibition
Recent studies have identified compounds derived from this compound as effective histone deacetylase inhibitors. These inhibitors play crucial roles in regulating gene expression related to cancer progression. For instance, one derivative demonstrated an IC50 value significantly lower at HDAC-6 compared to other isoforms, indicating its specificity and potency .
Development of Chiral Amino Acids
The compound has also been utilized in synthesizing chiral amino acids like CIP-AS (−), which are structurally related to glutamic acid and show potential as agonists at AMPA-kainate receptors. This application underscores the compound's relevance in neuropharmacology and its potential therapeutic implications .
Case Studies
Several case studies illustrate the practical applications of this compound in scientific research.
Click Chemistry
In a study focusing on oxime-based click chemistry, this compound was used to synthesize nitro-containing oxime inhibitors that showed promising inhibitory potencies against YopH, an enzyme implicated in bacterial virulence .
Synthesis of Isoxazolines
Another notable application involved the preparation of enantiomerically pure Δ²-isoxazolines through a 1,3-dipolar cycloaddition approach using this compound as a key reagent. These compounds were tested for their affinity at human beta-adrenergic receptor subtypes, demonstrating the compound's utility in pharmacological studies .
作用機序
The mechanism of action of acetic acid, chloro(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro(hydroxyimino) group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the hydroxyimino group.
Ethyl oxoacetate: Contains an oxo group instead of the chloro(hydroxyimino) group.
Ethyl nitroacetate: Contains a nitro group instead of the chloro(hydroxyimino) group.
Uniqueness
Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of the chloro(hydroxyimino) group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential therapeutic benefits.
特性
分子式 |
C4H6ClNO3 |
|---|---|
分子量 |
151.55 g/mol |
IUPAC名 |
ethyl 2-chloro-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3 |
InChIキー |
UXOLDCOJRAMLTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NO)Cl |
ピクトグラム |
Corrosive; Irritant; Health Hazard |
同義語 |
2-chloro-2-hydroxyiminoacetic acid ethyl ester chloro oxime ethyl chloro oximido acetate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














